N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C18H19ClFNO2S and its molecular weight is 367.86. The purity is usually 95%.
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Scientific Research Applications
Catalytic Hydrogenation and Green Synthesis
Research on similar compounds, like N-(3-Amino-4-methoxyphenyl)acetamide, focuses on green synthesis methods involving catalytic hydrogenation, indicating an interest in environmentally friendly production processes for pharmaceutical intermediates (Zhang Qun-feng, 2008).
Metabolism and Toxicological Studies
Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological impacts of structurally related compounds, suggesting an area of application in assessing human health risks (S. Coleman et al., 2000).
Herbicide Analysis and Environmental Monitoring
Research on the detection of herbicides and their degradation products in natural water showcases the environmental monitoring and analytical chemistry applications of acetamide derivatives, providing a framework for studying the environmental fate of related chemicals (L. Zimmerman et al., 2002).
Inhibition Studies on Biological Systems
Studies on the inhibition of fatty acid synthesis by chloroacetamides in algae suggest potential applications in understanding the biochemical interactions and effects of similar compounds on biological systems, indicating a research direction in biochemistry and molecular biology (H. Weisshaar & P. Böger, 1989).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic studies and ligand-protein interaction analyses of benzothiazolinone acetamide analogs, along with their photovoltaic efficiency modeling, illustrate the multifaceted applications of acetamide derivatives in drug design, renewable energy research, and material science (Y. Mary et al., 2020).
Novel Syntheses and Anticancer Activities
The synthesis and evaluation of novel compounds for their potential VEGF-A inhibition capabilities underscore the ongoing research in medicinal chemistry aimed at discovering new anticancer agents, suggesting a significant application area for similar acetamide derivatives (T. Prashanth et al., 2014).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2S/c1-18(23-2,13-4-3-5-14(19)10-13)12-21-17(22)11-24-16-8-6-15(20)7-9-16/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFWLFVCVLGYIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC(=CC=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.